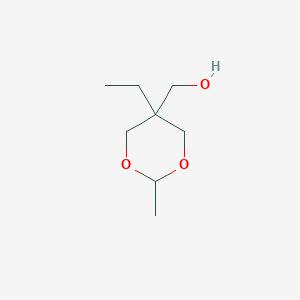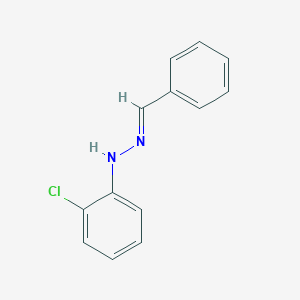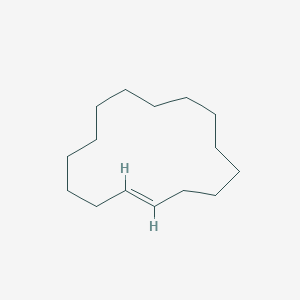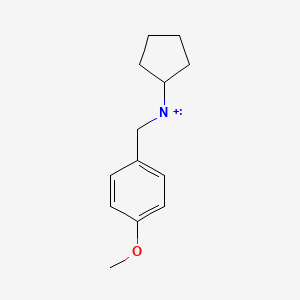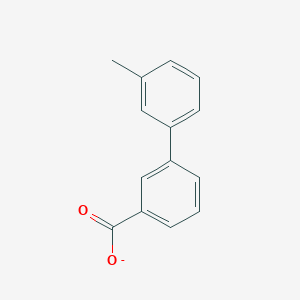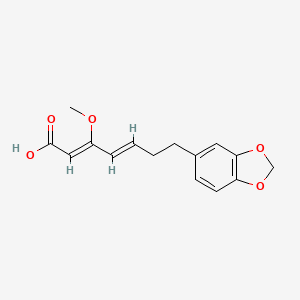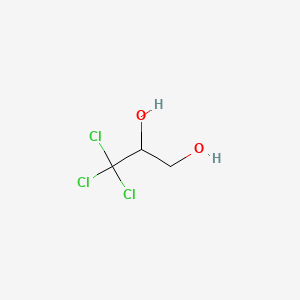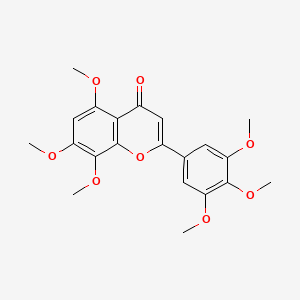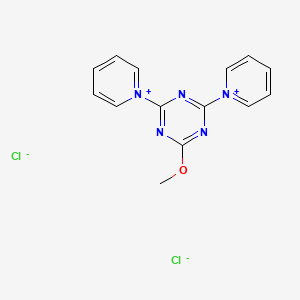
1,1'-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride is a chemical compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This particular compound is characterized by the presence of a triazine ring substituted with methoxy and pyridinium groups, which impart unique chemical properties.
准备方法
The synthesis of 1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-6-methoxy-1,3,5-triazine and pyridine.
Reaction Conditions: The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile, under reflux conditions.
Procedure: The 2,4-dichloro-6-methoxy-1,3,5-triazine is reacted with an excess of pyridine to form the desired product. .
化学反应分析
1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazine ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride has several scientific research applications:
作用机制
The mechanism of action of 1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and pyridinium groups play a crucial role in its binding affinity and specificity . The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride can be compared with other triazine derivatives such as:
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound is used as an intermediate in the synthesis of herbicides and has different substitution patterns.
6-Methoxy-1,3,5-triazine-2,4-diamine: Known for its use in the synthesis of fluorescent sensors.
2,4,6-Trihydroxy-1,3,5-triazine: Commonly used in the production of resins and adhesives.
The uniqueness of 1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
1445-97-2 |
|---|---|
分子式 |
C14H13Cl2N5O |
分子量 |
338.2 g/mol |
IUPAC 名称 |
2-methoxy-4,6-di(pyridin-1-ium-1-yl)-1,3,5-triazine;dichloride |
InChI |
InChI=1S/C14H13N5O.2ClH/c1-20-14-16-12(18-8-4-2-5-9-18)15-13(17-14)19-10-6-3-7-11-19;;/h2-11H,1H3;2*1H/q+2;;/p-2 |
InChI 键 |
ZGLITJNQGIMGDB-UHFFFAOYSA-L |
规范 SMILES |
COC1=NC(=NC(=N1)[N+]2=CC=CC=C2)[N+]3=CC=CC=C3.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Diethylammonio)methyl]-2-phenyl-3-furancarboxylate](/img/structure/B14749202.png)
